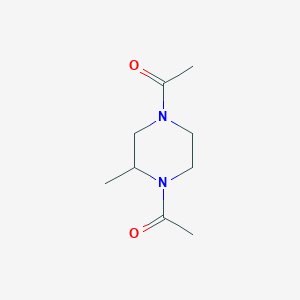
1,1'-(2-Methylpiperazine-1,4-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-diacetyl-2-methyl-, is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The 1,4-diacetyl-2-methyl- substitution on the piperazine ring introduces unique chemical properties that make this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1,4-diacetyl-2-methyl-piperazine, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For 1,4-diacetyl-2-methyl-piperazine, a common synthetic route involves the acetylation of 2-methylpiperazine using acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often employs catalytic processes for intermolecular and intramolecular cyclization. Preferred methods include the use of aminoethylethanolamine and diethylenetriamine for intramolecular cyclization, and ethylenediamine, mono-, and diethanolamine for one-step intermolecular cyclization . These methods are chosen for their high selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-diacetyl-2-methyl-, undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-diacetyl-2-methyl-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of piperazine, 1,4-diacetyl-2-methyl-, involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1,4-Diacetylpiperazine: Similar in structure but lacks the methyl group.
2-Methylpiperazine: Lacks the acetyl groups but retains the methyl substitution.
Uniqueness
Piperazine, 1,4-diacetyl-2-methyl-, is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
46206-24-0 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-(4-acetyl-3-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7-6-10(8(2)12)4-5-11(7)9(3)13/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZUQYHMPDRUHTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





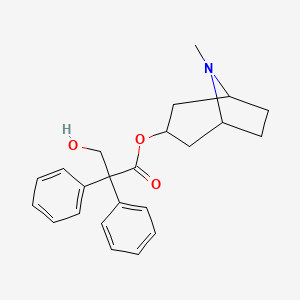
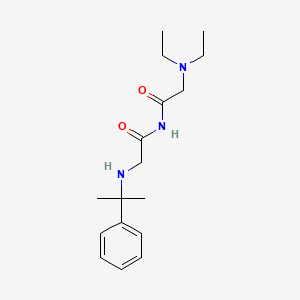


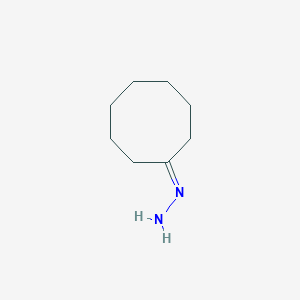

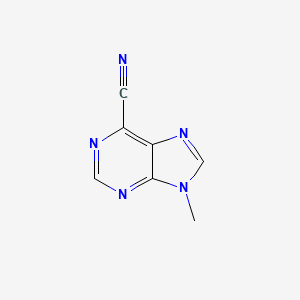

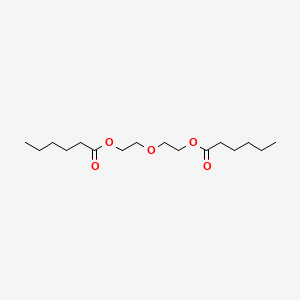
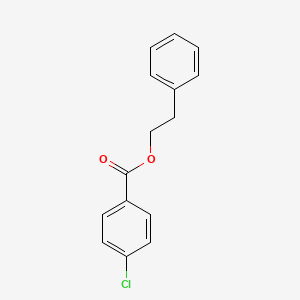
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
